molecular formula C23H29NO3S B2410920 3-(3-(benzyloxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide CAS No. 1903214-18-5

3-(3-(benzyloxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

Cat. No.: B2410920
CAS No.: 1903214-18-5
M. Wt: 399.55
InChI Key: GIULRUHORNFAGV-UHFFFAOYSA-N
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Description

  • The tetrahydropyran moiety is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the tetrahydropyran-4-ylthio group.
  • Final Coupling:

    • The intermediate compounds are coupled under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

    Types of Reactions:

      Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

      Reduction: The amide group can be reduced to form the corresponding amine.

      Substitution: The benzyloxy group can be substituted under nucleophilic aromatic substitution conditions.

    Common Reagents and Conditions:

      Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

      Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

      Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Amines.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Properties

    IUPAC Name

    N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(3-phenylmethoxyphenyl)propanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H29NO3S/c25-23(24-13-16-28-22-11-14-26-15-12-22)10-9-19-7-4-8-21(17-19)27-18-20-5-2-1-3-6-20/h1-8,17,22H,9-16,18H2,(H,24,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GIULRUHORNFAGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H29NO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    399.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(benzyloxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide typically involves multiple steps:

    • Formation of the Benzyloxyphenyl Intermediate:

      • Starting with a benzyl alcohol derivative, the benzyloxy group is introduced via a Williamson ether synthesis.
      • The phenyl ring is then functionalized to introduce the propanamide group.

    Scientific Research Applications

      Medicinal Chemistry: As a scaffold for drug development,

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